molecular formula C10H11N3O6S B13436463 5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

Cat. No.: B13436463
M. Wt: 301.28 g/mol
InChI Key: JGZLCENAQRDCKX-NYYWCZLTSA-N
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Description

This compound belongs to the nitrofuran class of antimicrobial agents, characterized by a 5-nitrofuran moiety linked to an oxazolidinone core via an (E)-configured imine bond.

Properties

Molecular Formula

C10H11N3O6S

Molecular Weight

301.28 g/mol

IUPAC Name

5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11N3O6S/c1-20(17)6-8-5-12(10(14)19-8)11-4-7-2-3-9(18-7)13(15)16/h2-4,8H,5-6H2,1H3/b11-4+

InChI Key

JGZLCENAQRDCKX-NYYWCZLTSA-N

Isomeric SMILES

CS(=O)CC1CN(C(=O)O1)/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CS(=O)CC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Nitrofuran Moiety: The nitrofuran group can be introduced via a nucleophilic substitution reaction using a suitable nitrofuran derivative.

    Addition of the Sulfinylmethyl Group: The sulfinylmethyl group can be added through a sulfoxidation reaction, where a methylthio group is oxidized to a sulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfinylmethyl group can undergo further oxidation to form a sulfonyl group.

    Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrofuran derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial Agents: The nitrofuran moiety is known for its antimicrobial properties, making this compound a potential candidate for new antimicrobial drugs.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of “5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one” would depend on its specific application. For example, as an antimicrobial agent, it may exert its effects by:

    Inhibiting Enzyme Activity: Binding to and inhibiting key enzymes in microbial cells.

    Disrupting Cell Membranes: Interacting with and disrupting microbial cell membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs share the (E)-(5-nitrofuran-2-yl)methylideneamino group but differ in substitutions on the oxazolidinone ring. Key comparisons include:

Table 1: Structural and Functional Comparison of Nitrofuran Derivatives

Compound Name R Group (Position 5) Target/Mechanism Bioactivity Notes References
Nifuratel Methylsulfanylmethyl (S-CH3) DNA Pol III subunit beta Broad-spectrum activity; spares lactobacilli
Furazolidone H General nitrofuran targets Anti-infective; used for gastrointestinal infections
Nitrofurantoin Imidazolidinedione Bacterial acetyl-CoA metabolism First-line UTI treatment
Nifuroxazide 4-Hydroxybenzamide Bacterial enzyme inhibition Antimicrobial, anti-inflammatory
5-(Morpholinomethyl) derivative Morpholinomethyl Experimental (structural analog) Improved solubility

Key Observations:

Nifuratel vs. Furazolidone :

  • Nifuratel’s methylsulfanylmethyl group likely enhances membrane permeability and target affinity, contributing to its superior efficacy against Gram-positive and Gram-negative bacteria without disrupting beneficial microbiota (e.g., lactobacilli) .
  • Furazolidone lacks this substituent, resulting in broader but less selective activity, with higher toxicity risks .

Nifuratel vs. Nitrofurantoin: Nitrofurantoin’s imidazolidinedione ring targets bacterial acetyl-CoA metabolism, making it effective for urinary tract infections but less potent against systemic infections .

Role of Substituents: Morpholinomethyl or hydroxymethyl groups (e.g., CAS 139-91-3, 41359-15-3) improve solubility but may reduce metabolic stability compared to methylsulfanylmethyl . Sulfinyl (S=O) vs. sulfanyl (S-CH3): The sulfinyl group (hypothetical in the queried compound) could further enhance oxidative stability and target binding compared to nifuratel’s sulfanyl group.

Research Findings and Mechanistic Insights

  • Nifuratel’s Mechanism : Computational docking studies confirm strong binding to DNA polymerase III subunit beta (docking score: −72.34), a critical enzyme for bacterial DNA replication .
  • Metabolic Stability : Unlike furazolidone, nifuratel’s methylsulfanylmethyl group reduces cytochrome P450-mediated degradation, prolonging its half-life .
  • Toxicity Profile : Nifuratel exhibits lower cytotoxicity in mammalian cells compared to nitrofurantoin and furazolidone, attributed to its selective targeting and reduced reactive metabolite formation .

Biological Activity

5-(Methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one, also known as CAS number 1445990-09-9, is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article explores its biological activity, synthesizing findings from various studies and sources.

PropertyValue
Molecular FormulaC10H11N3O6S
Molar Mass301.28 g/mol
CAS Number1445990-09-9

Antibacterial Properties

Research indicates that compounds containing the nitrofuran moiety exhibit significant antibacterial activity. The compound has shown potential against various gram-positive and gram-negative bacteria, although it is noted that its activity may not be as pronounced as that of other nitrofuran derivatives. This reduced efficacy could be attributed to the compound's reduction potentials being too negative, which may hinder its interaction with bacterial reductive enzyme systems .

The proposed mechanism of action for this compound involves the formation of reactive intermediates that can interact with bacterial DNA or essential enzymes, disrupting cellular processes. The presence of the nitrofuran group is critical for this activity, as it is known to participate in redox reactions that lead to the generation of reactive oxygen species (ROS), ultimately resulting in bacterial cell death.

Case Studies

  • Study on Antibacterial Activity : A study evaluated the antibacterial properties of related methylsulfinyl compounds against a range of bacterial strains. Results indicated that while these compounds exhibited some level of activity, they were significantly less effective than their corresponding 5-nitrofuran derivatives .
  • Comparative Analysis : In comparative studies between various sulfoxides and sulfones derived from furan derivatives, it was found that compounds with a more favorable reduction potential displayed enhanced antibacterial activity. The specific compound discussed here was noted to have limited interaction due to its structural characteristics, which may influence its bioactivity.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity:

  • Nitrofuran Group : Essential for antibacterial action.
  • Oxazolidinone Framework : Provides stability and may enhance bioavailability.

Toxicological Considerations

While evaluating the biological activity, it is also essential to consider the toxicity profile of this compound. Preliminary assessments suggest that while it exhibits antibacterial properties, further research is needed to fully characterize its safety profile in vivo.

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